molecular formula C4H6O3 B052090 Acetic anhydride-1,1'-13C2 CAS No. 90980-78-2

Acetic anhydride-1,1'-13C2

Cat. No. B052090
CAS RN: 90980-78-2
M. Wt: 104.07 g/mol
InChI Key: WFDIJRYMOXRFFG-CQDYUVAPSA-N
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Description

Synthesis Analysis

Acetic anhydride, the simplest anhydride, is a pivotal reagent in organic synthesis. A noteworthy approach to the synthesis of acetic anhydride and its isotopically labeled variants involves the carbonylation of alkyl halides, a process that has been refined to include light-mediated, Cu-catalyzed strategies for producing aliphatic, symmetric acid anhydrides directly in a single step without precious metal additives. This method offers a radical mechanism with several beneficial features, maintaining high efficiency and selectivity upon scale-up (Tung & Mankad, 2023).

Molecular Structure Analysis

The molecular and crystal structure of acetic anhydride at 100K has been revealed through single-crystal X-ray analysis, marking the first crystal structure determination of this compound. Acetic anhydride crystallizes in the orthorhombic space group Pbcn, with the molecule adopting an exact C2-symmetric conformation. This dense packing and the presence of weak hydrogen bonds between methyl H atoms and neighboring carbonyl O atoms are critical features of its structure (Seidel et al., 2016).

Chemical Reactions and Properties

Acetic anhydride plays a vital role in various chemical reactions, such as the Knoevenagel condensation, where it acts as a promoter in conjunction with InCl3, facilitating the condensation of aldehydes and activated methylene compounds. This system is efficient for a wide range of aldehydes, including aromatic, heteroaromatic, conjugate, and aliphatic types, demonstrating the versatility of acetic anhydride in synthetic chemistry (Ogiwara et al., 2015).

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Enhancement in Metabolic Profiling : Acetic anhydride is used to enhance the NMR spectra of biomolecules, particularly in metabolic profiling. This method aids in identifying biomarkers with clinical significance. It has been shown to increase signal enhancement up to 1,400-fold for amino acids in physiologic concentrations (Wilson et al., 2009).

  • Crystal Structure Analysis : The first crystal structure determination of Acetic anhydride at 100 K has been reported, providing insights into its molecular and crystal structure (Seidel et al., 2016).

  • Hyperpolarization of Biomolecules : Acetic anhydride, particularly [1,1-13C] acetic anhydride, is an excellent substrate for dynamic nuclear polarization (DNP) hyperpolarization. This enhances the NMR signal for rapid, high signal-to-noise ratio analyses of amino acid mixtures and other biomolecules (Wilson et al., 2009).

  • Enhanced Detection of Metabolites : The acetylation of amines in aqueous media with 1,1′-13C2 acetic anhydride has been used for enhanced detection of amino acids and related metabolites in biofluids, improving metabolite profiling analysis (Shanaiah et al., 2007).

  • Synthesis of Gabapentin Precursor : Acetic anhydride is involved in the synthesis of 3-Azaspiro[5,5]undecane-2,4-dione, a precursor of the drug Gabapentin. The controlled status of Acetic anhydride due to its use in illicit drug production is highlighted (Divi et al., 2013).

  • Radioactive Labeling : Acetic anhydride has been used for the radioactive labeling of proteins, viruses, and detritus. It facilitates the study of protein structure and biological activity and environmental research (Montelaro & Rueckert, 1975; Banks & Wolfinbarger, 1981).

  • Gas Chromatography and Mass Spectrometry : It is used for derivatizing biogenic amines and psychiatric drugs for analysis by gas chromatography and mass spectrometry (Baker et al., 1994).

Safety And Hazards

Acetic anhydride-1,1’-13C2 is flammable and corrosive . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

acetyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic anhydride-1,1'-13C2

CAS RN

90980-78-2
Record name Acetic anhydride-1,1'-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Entzeroth, RE Moore, WP Niemczura… - The Journal of …, 1986 - ACS Publications
The blue-green alga Tolypothrix byssoidea contains a 4: 2: 1 mixture of three O-acetyl-O-butyryl-O-carba-moyl-0, 0-dimethyl-a-cyclodextrins. Extensive one-and two-dimensional proton …
Number of citations: 24 pubs.acs.org
R ElBashir - 2017 - opus.bibliothek.uni-wuerzburg.de
Posttranslational modifications (PTMs) play a crucial role in many cellular processes. They are reversible, dynamic, and highly regulated events that alter the properties of proteins and …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
X Tian - 2021 - research.rug.nl
Advancements in liquid chromatography and mass spectrometry over the last decades have led to a significant development in mass spectrometry-based proteome quantification …
Number of citations: 2 research.rug.nl
WC Chan - 2021 - search.proquest.com
Since its discovery in 1977, the study of alternative RNA splicing has led to its implication as a major factor in the onset of disease. The recent identification of natural product and …
Number of citations: 3 search.proquest.com
X He - 2002 - search.proquest.com
The green fluorescent protein (GFP) from Aequorea victoria has emerged as one of the most useful tools in molecular and cell biology. Due to it's internal fluorescent chromophore, …
Number of citations: 2 search.proquest.com
AJ Kraus - 2021 - opus.bibliothek.uni-wuerzburg.de
In eukaryotes, the enormously long DNA molecules need to be packaged together with histone proteins into nucleosomes and further into compact chromatin structures to fit it into the …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
K Warabi, WT Zimmerman, J Shen… - Canadian journal of …, 2004 - cdnsciencepub.com
Les produits bruts extraits de l'éponge marine de la mer du Nord Pachymatisma Johnstonia présentent une activité intéressante dans un nouvel essai pour les inhibiteurs de la …
Number of citations: 18 cdnsciencepub.com

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